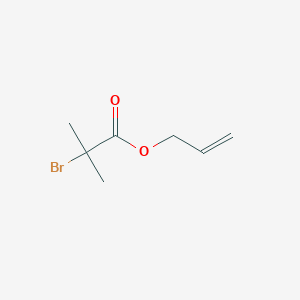
3-Chloro-4-ethoxyphenylboronic acid
Übersicht
Beschreibung
3-Chloro-4-ethoxyphenylboronic acid (CEPBA) is a compound of interest in the field of organic chemistry, specifically in the area of catalysis. It is an organoboron compound, which has been studied for its potential applications in the synthesis of organic compounds. CEPBA is a versatile reagent, which can be used in a variety of organic reactions, such as the synthesis of amines, alcohols, and carboxylic acids. In addition, CEPBA has been studied for its potential applications in the synthesis of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
3-Chloro-4-ethoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, a fundamental step in constructing complex organic molecules. The compound acts as a boron-based nucleophile that can couple with various electrophiles under palladium catalysis, leading to the formation of biaryls, which are core structures in many pharmaceuticals and organic materials.
Drug Discovery: Pharmaceutical Intermediates
In the realm of drug discovery, 3-Chloro-4-ethoxyphenylboronic acid serves as a key intermediate in the synthesis of various pharmaceutical agents . Its ability to participate in cross-coupling reactions makes it an indispensable tool for constructing complex molecules that can serve as potential medications for diseases such as cancer, diabetes, and inflammatory disorders.
Material Science: Sensor Development
The boronic acid moiety of 3-Chloro-4-ethoxyphenylboronic acid is known for its ability to bind diols and other polyols, which can be leveraged in the development of chemical sensors . These sensors can detect sugars or other substances containing diol groups, making them useful in various material science applications, including environmental monitoring and quality control in manufacturing processes.
Agricultural Research: Pesticide Synthesis
In agricultural research, 3-Chloro-4-ethoxyphenylboronic acid can be utilized to synthesize pesticides . Its chemical structure allows for the creation of compounds that can target specific pests without harming the crops, leading to more effective and environmentally friendly pest control solutions.
Biochemistry: Enzyme Inhibitors
The compound’s structural features enable it to act as an inhibitor for certain enzymes . By binding to the active sites of enzymes, it can modulate their activity, which is crucial in studying biochemical pathways and developing treatments for diseases where enzyme regulation plays a significant role.
Environmental Applications: Water Treatment
3-Chloro-4-ethoxyphenylboronic acid: may find applications in environmental science, particularly in water treatment processes . Its properties could potentially be used to develop treatments that remove organic contaminants from water, ensuring safer and cleaner water resources.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various enzymes and proteins .
Mode of Action
The mode of action of 3-Chloro-4-ethoxyphenylboronic acid is primarily through its role as a reagent in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The 3-Chloro-4-ethoxyphenylboronic acid provides the organoboron component of the reaction, which is crucial for the transmetalation step .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 3-Chloro-4-ethoxyphenylboronic acid participates, is a key process in synthetic chemistry . This reaction is used to create biaryl compounds, which are structural components of many pharmaceuticals and organic materials .
Result of Action
The primary result of the action of 3-Chloro-4-ethoxyphenylboronic acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of 3-Chloro-4-ethoxyphenylboronic acid, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
Eigenschaften
IUPAC Name |
(3-chloro-4-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQZKMQXURQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395448 | |
| Record name | 3-Chloro-4-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279261-81-3 | |
| Record name | 3-Chloro-4-ethoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279261-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)




![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)
